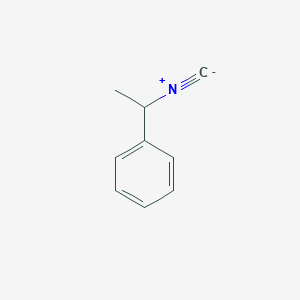

(1-Isocyanoethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-isocyanoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCAPMXVCPVFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334188 | |

| Record name | (1-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17329-20-3 | |

| Record name | (1-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Isocyanoethyl)benzene CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characterization of (1-Isocyanoethyl)benzene. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Properties

This compound, also known as α-methylbenzyl isocyanide, is an organic compound with the chemical formula C₉H₉N.[1] It belongs to the isocyanide class of compounds, which are characterized by a functional group with the connectivity R-N≡C.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 17329-20-3[1] |

| Molecular Formula | C₉H₉N[1] |

| IUPAC Name | This compound[1] |

| Synonyms | α-Methylbenzyl isocyanide, 1-Phenylethyl isocyanide[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 131.17 g/mol [2] |

| Appearance | Pale-yellow liquid[3] |

| Boiling Point | Not experimentally determined. |

| Melting Point | Not experimentally determined. |

| Density | Not experimentally determined. |

| Solubility | Not experimentally determined. Expected to be soluble in organic solvents. |

| XLogP3-AA (Computed) | 2.1[2] |

| Topological Polar Surface Area (Computed) | 23.8 Ų[2] |

Synthesis

A common and effective method for the synthesis of this compound is the dehydration of the corresponding formamide, N-(1-phenylethyl)formamide. This two-step process involves the initial formation of the formamide from 1-phenylethanamine, followed by dehydration to yield the isocyanide.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(1-phenylethyl)formamide

This procedure is adapted from the N-formylation of primary amines.

-

Materials:

-

1-Phenylethanamine

-

Ethyl formate

-

-

Procedure:

-

In a round-bottom flask, combine 1-phenylethanamine and an excess of ethyl formate.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess ethyl formate under reduced pressure to yield N-(1-phenylethyl)formamide. The product can be used in the next step without further purification if of sufficient purity.

-

Step 2: Dehydration of N-(1-phenylethyl)formamide to this compound

This procedure is a general method for the dehydration of formamides to isocyanides.

-

Materials:

-

N-(1-phenylethyl)formamide

-

Phosphorus oxychloride (POCl₃) or a similar dehydrating agent (e.g., triphosgene)

-

Triethylamine (Et₃N) or another suitable base (e.g., pyridine)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve N-(1-phenylethyl)formamide in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

Add phosphorus oxychloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding it to a cold saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Spectrum | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.48–7.33 (m, 5H, Ar-H), 4.85 (q, J = 6.9 Hz, 1H, CH), 1.71 (d, J = 6.9 Hz, 3H, CH₃)[4][5] |

| ¹³C NMR (CDCl₃) | δ (ppm): 156.4 (t, J = 5.7 Hz, N≡C), 139.3, 129.1, 128.6, 126.3, 57.1, 25.9[5] |

| IR (neat) | ν (cm⁻¹): 2140 (N≡C stretch)[3] |

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: GHS Hazard Statements

| Hazard Code | Description |

| H301 | Toxic if swallowed[2] |

| H311 | Toxic in contact with skin[2] |

| H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] |

| H331 | Toxic if inhaled[2] |

Applications in Research and Development

Isocyanides are versatile building blocks in organic synthesis, particularly in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. These reactions are powerful tools in drug discovery for the rapid generation of diverse libraries of complex molecules from simple starting materials.

While specific applications of this compound in drug development are not extensively documented, its structural motif suggests potential for use as a synthon in the preparation of novel therapeutic agents.

A study has reported that a manganese(I) tricarbonyl complex bearing this compound as a ligand exhibited antimicrobial activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL.[2][6] This finding suggests that this compound can be utilized in the synthesis of organometallic compounds with potential biological applications.

Potential Signaling Pathway Involvement

Given the limited specific biological data for this compound, a definitive signaling pathway cannot be described. However, compounds synthesized using isocyanides often target a wide range of biological pathways due to the diverse and complex scaffolds that can be generated. The antimicrobial activity of its manganese complex suggests a potential mechanism involving disruption of bacterial cellular processes.

References

- 1. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of (1-Isocyanoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (1-Isocyanoethyl)benzene, a versatile building block in organic synthesis, particularly in the construction of complex molecules and novel therapeutic agents. This document details the synthetic pathway, experimental protocols, and thorough characterization of the target compound, presenting quantitative data in a clear, tabular format and visualizing key processes with detailed diagrams.

Introduction

This compound, also known as α-methylbenzyl isocyanide, is an organic compound featuring an isocyanide functional group attached to a phenethyl backbone. The isocyanide moiety is a unique and highly reactive functional group, serving as a powerful tool in the synthesis of a wide array of nitrogen-containing heterocycles and in multicomponent reactions such as the Ugi and Passerini reactions. Its application in medicinal chemistry and drug discovery is of significant interest due to the ability to rapidly generate molecular diversity.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉N | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| CAS Number | 17329-20-3 | [1] |

| IUPAC Name | 1-isocyanoethylbenzene | [1] |

| Synonyms | α-Methylbenzyl isocyanide, 1-Phenylethyl isocyanide | [1][2] |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the dehydration of its corresponding formamide precursor, N-(1-phenylethyl)formamide. This two-step process involves the initial formation of the formamide from 1-phenylethanamine, followed by dehydration using a suitable reagent.

Synthetic Pathway

The overall synthetic scheme is a two-step process starting from the commercially available 1-phenylethanamine.

References

Spectroscopic Analysis of (1-Isocyanoethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (1-Isocyanoethyl)benzene, also known as α-methylbenzyl isocyanide. Due to the limited availability of published experimental spectra for this specific compound in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data, typical Infrared (IR) absorption frequencies, and expected Mass Spectrometry (MS) values. Furthermore, it outlines comprehensive, generalized experimental protocols for these spectroscopic techniques and illustrates a typical workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. This information is derived from established principles of spectroscopic interpretation and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₃ | 1.6 - 1.8 | Doublet (d) | 3H |

| -CH- | 4.8 - 5.0 | Quartet (q) | 1H |

| Aromatic C-H | 7.2 - 7.5 | Multiplet (m) | 5H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 20 - 25 |

| -CH- | 55 - 60 |

| Aromatic C-H | 125 - 130 |

| Aromatic Quaternary C | 138 - 142 |

| -N≡C (Isocyano) | 155 - 165 |

Table 3: Typical Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Isocyano (-N≡C) | Stretch | 2150 - 2110 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Aromatic C-H | Out-of-plane bend | 770 - 730 and 710 - 690 | Strong |

Table 4: Expected Mass Spectrometry (MS) Data for this compound

| Ion | Formula | Expected m/z | Note |

| Molecular Ion [M]⁺ | [C₉H₉N]⁺ | 131.07 | The exact mass is 131.0735.[1] |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid organic compound such as this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The solution should be filtered into a clean NMR tube to a height of about 4-5 cm.[2]

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

-

Data Acquisition :

-

Place the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum, typically using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a 90-degree pulse angle are typically used.[3] Broadband proton decoupling is commonly employed to simplify the spectrum to single lines for each unique carbon.

-

If desired, further experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) : For a pure liquid sample, the thin-film method is commonly used.[4]

-

Place one to two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Data Acquisition :

-

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile. The solution must be free of any particulate matter.

-

Ionization : The sample is introduced into the mass spectrometer, where it is vaporized and ionized.[5] Electron Impact (EI) is a common ionization method for small organic molecules. In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a positive ion (the molecular ion).[6]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[7]

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum. The resulting spectrum shows the molecular ion peak and various fragment ion peaks, which can provide structural information.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C9H9N | CID 519905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(+)-1-Phenylethyl isocyanate | C9H9NO | CID 7018262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. Benzene, isocyanato- [webbook.nist.gov]

- 5. (S)-(-)-a-Methylbenzyl isocyanide 96 21872-32-2 [sigmaaldrich.com]

- 6. Benzene, isocyanato- [webbook.nist.gov]

- 7. chemwhat.com [chemwhat.com]

An In-depth Technical Guide to (1-Isocyanoethyl)benzene: Molecular Structure, Properties, and Reactivity

(1-Isocyanoethyl)benzene , also known as α-methylbenzyl isocyanide, is an organic compound that serves as a versatile building block in multicomponent reactions, making it a molecule of significant interest to researchers in organic synthesis and drug discovery. Its unique isocyanide functional group enables the rapid construction of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and characteristic reactivity.

Molecular Structure and Formula

This compound possesses the chemical formula C₉H₉N.[1][2][3] The molecule consists of a benzene ring attached to an ethyl group at the α-carbon, which in turn bears an isocyanide functional group. The isocyanide moiety (-N≡C) is a key feature, conferring upon the molecule its characteristic reactivity.

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

Physical Properties

The following table summarizes the known physical properties, primarily for the (S)-enantiomer.

| Property | Value | Reference |

| Molecular Weight | 131.17 g/mol | [1][2] |

| Boiling Point | 220 °C (lit.) | [2] |

| Density | 0.97 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.506 (lit.) | [2] |

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic characteristics for this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.5 | Quartet | 1H | Methine proton (-CH) |

| ~ 1.6 | Doublet | 3H | Methyl protons (-CH₃) |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 | Isocyanide carbon (-N≡C ) |

| ~ 140 | Aromatic quaternary carbon |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 55 | Methine carbon (-C H) |

| ~ 25 | Methyl carbon (-C H₃) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 2150 | Strong, Sharp | Isocyanide (N≡C) stretch |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 131 | [M]⁺ (Molecular ion) |

| 116 | [M - CH₃]⁺ |

| 104 | [M - HCN]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of isocyanides is the dehydration of the corresponding formamide. While a specific protocol for this compound is not widely published, the following procedure, adapted from the synthesis of analogous isocyanides, can be employed.[4]

Reaction Scheme:

Materials:

-

N-(1-phenylethyl)formamide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-(1-phenylethyl)formamide in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), triethylamine is added.

-

The mixture is cooled in an ice bath to 0 °C.

-

Phosphorus oxychloride is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Reactivity and Signaling Pathways

The isocyanide functionality in this compound is the hub of its reactivity, most notably participating in multicomponent reactions (MCRs) such as the Passerini and Ugi reactions. These reactions are powerful tools in combinatorial chemistry and drug discovery for the efficient synthesis of diverse molecular scaffolds.

Passerini Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[5][6][7][8][9]

Caption: General scheme of the Passerini reaction.

Reaction Mechanism: The mechanism is believed to proceed through a concerted or ionic pathway depending on the solvent polarity.[5] In aprotic solvents, a concerted mechanism is favored where the three components interact in a cyclic transition state. In polar solvents, an ionic pathway involving the formation of a nitrilium ion intermediate is more likely.

Ugi Reaction

The Ugi reaction is a four-component reaction between an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, yielding a bis-amide.[10]

Caption: General scheme of the Ugi reaction.

Reaction Mechanism: The Ugi reaction is generally accepted to proceed via the initial formation of an imine from the amine and the carbonyl compound. The isocyanide then adds to the imine to form a nitrilium ion, which is subsequently trapped by the carboxylate. An intramolecular acyl transfer (Mumm rearrangement) then leads to the final bis-amide product.[10]

Conclusion

This compound is a valuable reagent in organic synthesis, primarily due to the versatile reactivity of its isocyanide group in multicomponent reactions. While detailed experimental characterization is not extensively documented in readily accessible literature, its properties and reactivity can be reliably predicted based on known chemical principles and data from analogous compounds. The ability to participate in Passerini and Ugi reactions makes it a key component in the generation of molecular diversity for applications in medicinal chemistry and materials science. Further research into the specific applications and properties of this compound could unveil new synthetic methodologies and novel molecular entities with potential biological activity.

References

- 1. This compound | C9H9N | CID 519905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Passerini reaction - Wikipedia [en.wikipedia.org]

- 6. DSpace [open.bu.edu]

- 7. organicreactions.org [organicreactions.org]

- 8. Passerini Reaction [organic-chemistry.org]

- 9. Passerini reaction | PPTX [slideshare.net]

- 10. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

A Technical Guide to (1-Isocyanoethyl)benzene for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Isocyanoethyl)benzene, a versatile reagent in organic synthesis. The document details its chemical properties, provides a potential experimental protocol for its synthesis, and explores its application in multicomponent reactions, which are of significant interest in medicinal chemistry and drug discovery.

Nomenclature and Identification

The compound with the common name this compound is systematically named under IUPAC nomenclature as 1-isocyanoethylbenzene .[1] It is also known by several synonyms, including 1-Phenylethyl isocyanide and alpha-Methylbenzyl isocyanide.

Physicochemical and Safety Data

The following table summarizes the key quantitative data and identifiers for this compound. This information is crucial for experimental design, safety assessment, and regulatory compliance.

| Property | Value | Source |

| Molecular Formula | C₉H₉N | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Monoisotopic Mass | 131.073499291 Da | [1] |

| CAS Number | 17329-20-3 | [1] |

| InChI | InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3 | [1] |

| InChIKey | KCCAPMXVCPVFEH-UHFFFAOYSA-N | [1] |

| SMILES | CC(C1=CC=CC=C1)[N+]#[C-] | [1] |

| GHS Hazard Statements | H227, H301, H311, H315, H319, H331 | [1] |

Safety Profile: this compound is classified as a combustible liquid. It is toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be used, and all handling must be performed in a well-ventilated fume hood.

Experimental Protocols: Synthesis

Reaction Scheme: (1-Phenylethyl)amine + CHCl₃ + t-BuOK → this compound

Materials:

-

(1-Phenylethyl)amine

-

Chloroform (CHCl₃)

-

Potassium tert-butoxide (t-BuOK)

-

Dichloromethane (CH₂Cl₂)

-

tert-Butanol (t-BuOH)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material, (1-phenylethyl)amine, in a 1:1 mixture of dichloromethane and tert-butyl alcohol.

-

Add potassium tert-butoxide (approx. 4.5 equivalents) to the solution.

-

While stirring the mixture, slowly add chloroform (approx. 1.5 equivalents) dropwise using a dropping funnel.

-

Allow the reaction mixture to stir at room temperature (20°C) for approximately 8 hours.[2]

-

Monitor the reaction progress using a suitable analytical technique, such as GC-MS.[2]

-

Upon completion, filter the reaction mixture to remove the precipitated salts. Wash the precipitate with a small volume of dichloromethane.

-

Combine the filtrate and the washings. The solvent can be removed under reduced pressure to yield the crude product.

-

Further purification can be achieved through vacuum distillation or column chromatography.

Note: This protocol is an adaptation and has not been experimentally validated for this specific compound. Optimization of stoichiometry, reaction time, and temperature may be required.

Applications in Multicomponent Reactions

Isocyanides are powerful building blocks in organic synthesis, primarily due to their utility in isocyanide-based multicomponent reactions (IMCRs). These reactions are highly valued in drug discovery for their ability to generate molecular complexity and diverse chemical libraries in a single, efficient step.[3][4]

The most prominent of these is the Ugi four-component reaction (U-4CR) . The U-4CR involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[5][6] This reaction is known for its high atom economy and typically proceeds rapidly under mild conditions.[5] this compound serves as the isocyanide component in this transformation, introducing a 1-phenylethyl group into the final peptide-like structure.

Figure 1. Workflow of the Ugi four-component reaction featuring this compound.

References

- 1. This compound | C9H9N | CID 519905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application [mdpi.com]

- 4. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 5. Ugi reaction - Wikipedia [en.wikipedia.org]

- 6. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

Safety, handling, and storage of (1-Isocyanoethyl)benzene

An In-depth Technical Guide to the Safety, Handling, and Storage of (1-Isocyanoethyl)benzene

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The information provided is a synthesis of available data for this compound and related isocyanide compounds. It is not exhaustive and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) and internal institutional safety protocols before handling this chemical.

Introduction

This compound, also known as 1-phenylethyl isocyanide, is an organic compound with the chemical formula C9H9N.[1][2] Isocyanides, or isonitriles, are a class of organic compounds characterized by a functional group with the connectivity -N≡C.[3] While some isocyanides have been reported to have low toxicity in mammals, others can be toxic.[3][4] A notable characteristic of many volatile isocyanides is their extremely unpleasant and powerful odor.[3] Due to their reactivity, isocyanides are valuable building blocks in organic synthesis.[3][4]

This guide provides a comprehensive overview of the safety precautions, handling procedures, and storage requirements for this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Safety Summary

This compound is classified as a hazardous chemical. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Classification for this compound

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 |

| Flammable Liquids | Category 4 |

Table 2: Hazard Statements and Precautionary Statements

| Code | Statement |

| Hazard Statements | |

| H302 | Harmful if swallowed.[1] |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H335 | May cause respiratory irritation.[1] |

| H227 | Combustible liquid.[2] |

| Precautionary Statements | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Source:[1]

Isocyanates, a related class of compounds, are known to be potent respiratory and skin sensitizers, and some are considered potential human carcinogens.[5][6][7] While the specific sensitization potential of this compound is not well-documented, it is prudent to handle it with the same level of caution as other isocyanates and isocyanides.

Physical and Chemical Properties

Quantitative physical and chemical data for this compound is limited. The following table includes computed data from PubChem.

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H9N | [1][2] |

| Molecular Weight | 131.17 g/mol | [2] |

| Exact Mass | 131.0735 g/mol | [2] |

| XLogP3-AA (Computed) | 2 | [2] |

| Hydrogen Bond Donor Count (Computed) | 0 | [2] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | [2] |

| Rotatable Bond Count (Computed) | 1 | [2] |

Handling and Personal Protective Equipment (PPE)

All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][8]

Engineering Controls

-

Fume Hood: Always handle this compound in a well-ventilated chemical fume hood.[5][8] The efficiency of the ventilation system should be regularly monitored.[9]

-

Safety Shower and Eyewash Station: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[1][8]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves. Butyl rubber gloves are recommended for handling isocyanates.[10] Do not use latex gloves.[11]

-

Lab Coat: A flame-resistant lab coat should be worn.[8]

-

Protective Clothing: For larger quantities or in case of a spill, additional protective clothing such as an apron or chemical-resistant suit may be necessary.[8]

-

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]

Experimental Protocols

The following is a general protocol for safely handling this compound in a research laboratory.

Preparation

-

Hazard Assessment: Before beginning any work, conduct a thorough hazard assessment. Review the SDS for this compound and any other reagents being used.[5]

-

Fume Hood Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[12]

-

Gather Materials: Assemble all necessary chemicals, equipment, and PPE.

-

Emergency Preparedness: Locate the nearest fire extinguisher, spill kit, and emergency exit.

Handling and Use

-

Don PPE: Put on all required PPE before entering the laboratory.

-

Transferring the Chemical:

-

Running the Reaction:

-

Set up the reaction apparatus securely within the fume hood.

-

If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.

-

Be aware that isocyanides can be sensitive to acid and may hydrolyze to formamides.[3]

-

Post-Experiment

-

Quenching and Workup: Quench any unreacted isocyanide carefully. Acidic hydrolysis can be used to convert odorous isocyanides into less volatile formamides.[3]

-

Decontamination: Thoroughly clean the work area, including all glassware and equipment, with an appropriate decontaminating solution.

-

Waste Disposal: Dispose of all waste, including empty containers, contaminated PPE, and reaction byproducts, as hazardous waste in accordance with institutional and local regulations.[5] Label waste containers clearly.[5]

Storage

Proper storage of this compound is crucial for maintaining its stability and preventing hazardous situations.

-

Temperature: Store in a cool, dry, and well-ventilated place.[8] Some sources recommend refrigeration at 2-8°C.[8][13]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8]

-

Container: Keep the container tightly closed to prevent exposure to moisture and air.[8] Isocyanates can react with water to produce carbon dioxide, which can lead to a dangerous pressure buildup in a sealed container.[10]

-

Incompatibilities: Store away from acids, strong oxidizing agents, strong bases, alcohols, and amines.[8][14] Do not store in containers made of copper, copper alloys, or galvanized surfaces.[15]

First Aid Measures

In case of exposure to this compound, follow these first aid procedures and seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Spill and Disposal

-

Spill Response: In the event of a spill, evacuate the area immediately.[8] Wear appropriate PPE, including respiratory protection.[8] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[1]

-

Waste Disposal: All waste containing this compound must be disposed of as hazardous waste through a licensed contractor, in accordance with all federal, state, and local regulations.[5]

Visualized Workflows

General Workflow for Safe Handling of this compound

Caption: A logical workflow for the safe handling of this compound.

References

- 1. angenechemical.com [angenechemical.com]

- 2. This compound | C9H9N | CID 519905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isocyanide - Wikipedia [en.wikipedia.org]

- 4. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. osha.gov [osha.gov]

- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 8. benchchem.com [benchchem.com]

- 9. gaco.com [gaco.com]

- 10. How to Safely Handle Isocyanates? [enuochem.com]

- 11. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 12. reddit.com [reddit.com]

- 13. Benzene,[(1S)-1-isocyanatoethyl]- MSDS CasNo.14649-03-7 [m.lookchem.com]

- 14. fishersci.com [fishersci.com]

- 15. Isocyanate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

The Dawn of a Pungent Class: A Technical History of Aromatic Isocyanides

For Researchers, Scientists, and Drug Development Professionals

Isocyanides, with their unique and reactive –N⁺≡C⁻ functional group, represent a cornerstone of synthetic chemistry, particularly in the construction of complex heterocyclic structures relevant to medicinal chemistry. Their story, however, begins not with their utility but with their notoriously powerful and often offensive odor. This technical guide delves into the discovery and historical development of aromatic isocyanides, providing an in-depth look at the seminal synthetic methodologies, complete with experimental protocols and quantitative data from foundational studies.

A Serendipitous and Malodorous Discovery

The history of isocyanides begins with an accidental synthesis. In 1859, W. Lieke, while attempting to prepare allyl cyanide from allyl iodide and silver cyanide, isolated a compound with a "penetrating, extremely unpleasant odour"[1]. This was the first synthesized isocyanide, allyl isocyanide, formed through the nucleophilic attack of the nitrogen atom of the cyanide salt, rather than the expected carbon atom[1]. While this initial discovery was of an aliphatic isocyanide, it laid the groundwork for the exploration of this new class of compounds.

It was August Wilhelm von Hofmann in 1867 who developed the first general method for the synthesis of isocyanides from primary amines, a reaction that was applicable to aromatic amines and truly opened the door to this subclass of compounds.[2][3][4]

Foundational Synthetic Methodologies

Two classical methods have been pivotal in the historical synthesis of aromatic isocyanides: the Hofmann Carbylamine Reaction and the dehydration of N-arylformamides.

The Hofmann Carbylamine Reaction (1867)

Also known as the Hofmann isocyanide synthesis, this reaction became the classical method for preparing isocyanides from primary amines[1]. It involves the reaction of a primary aromatic amine with chloroform in the presence of a strong base, such as alcoholic potassium hydroxide[3][4]. The reaction is notable for being a specific test for primary amines, as secondary and tertiary amines do not produce the foul-smelling isocyanide product[3][5].

The core of the reaction is the generation of dichlorocarbene (:CCl₂) as a reactive intermediate, which is then attacked by the nucleophilic nitrogen of the amine[3][5].

Dehydration of N-Arylformamides

A second major route to aromatic isocyanides is the two-step process involving the formylation of an aromatic amine followed by the dehydration of the resulting N-arylformamide. This method gained prominence as it often provides cleaner reactions and better yields than the Hofmann synthesis. A variety of dehydrating agents have been employed historically, with phosphorus oxychloride (POCl₃) in the presence of a base like pyridine or triethylamine being a classic choice.

Quantitative Data from Early Syntheses

Obtaining precise yield data from 19th-century literature can be challenging. However, physical properties of the products were often meticulously recorded. The following table summarizes data for phenyl isocyanide, one of the first aromatic isocyanides to be synthesized and characterized.

| Compound | Formula | Synthesis Method | Reported Boiling Point (°C) | Appearance | Reference |

| Phenyl Isocyanide | C₆H₅NC | Hofmann Carbylamine | 165-167 (atm.) | Colorless liquid | Historical Accounts |

| Phenyl Isocyanide | C₆H₅NC | Hofmann Carbylamine | 61-62 (21 mmHg) | Colorless liquid | Modern Procedures |

Detailed Historical Experimental Protocols

The following protocols are described based on the principles of the original historical methods. Modern safety precautions should always be followed. Caution: Aromatic isocyanides are highly toxic, potent lachrymators, and possess extremely foul odors. All work must be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of Phenyl Isocyanide via the Hofmann Carbylamine Reaction

This procedure is based on the reaction described by Hofmann.

Reagents:

-

Aniline

-

Chloroform

-

Ethanolic Potassium Hydroxide (concentrated solution)

-

Ethanol

Procedure:

-

A solution of potassium hydroxide in ethanol is prepared in a flask equipped with a reflux condenser.

-

Aniline, dissolved in a small amount of ethanol, is added to the flask.

-

Chloroform is then added portion-wise to the gently heated and stirred mixture.

-

The reaction is typically exothermic and the mixture is heated under reflux for several hours. The progress of the reaction is indicated by the formation of potassium chloride precipitate and the characteristic, overpowering odor of the isocyanide.

-

After the reaction is complete, the mixture is cooled and diluted with water.

-

The product is then isolated by steam distillation. The phenyl isocyanide, being volatile with steam, is collected in the distillate.

-

The organic layer of the distillate is separated, dried over a suitable drying agent (e.g., anhydrous calcium chloride), and purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis of an Aromatic Isocyanide via Dehydration of an N-Arylformamide

This protocol outlines the general procedure for the dehydration of a pre-formed N-arylformamide.

Reagents:

-

N-Arylformamide (e.g., N-phenylformamide)

-

Phosphorus oxychloride (POCl₃)

-

Pyridine or Triethylamine (as base and solvent)

-

Anhydrous diethyl ether

Procedure:

-

The N-arylformamide is dissolved in a flask containing an excess of the base (e.g., pyridine) and an inert solvent like anhydrous diethyl ether, under anhydrous conditions.

-

The flask is cooled in an ice bath.

-

Phosphorus oxychloride is added dropwise to the stirred, cold solution. The addition is controlled to maintain a low temperature.

-

After the addition is complete, the mixture is stirred at a low temperature for a period and then allowed to warm to room temperature and stirred for several more hours.

-

The reaction mixture is then poured onto crushed ice to hydrolyze the excess phosphorus oxychloride and to precipitate the pyridinium salts.

-

The ethereal layer containing the isocyanide is separated. The aqueous layer is extracted several times with diethyl ether.

-

The combined ether extracts are washed with dilute acid (to remove the base), then with water and brine, and finally dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed by evaporation under reduced pressure, and the crude isocyanide is purified by vacuum distillation.

The Evolution of Isocyanide Chemistry

For nearly a century after their discovery, isocyanides remained a chemical curiosity, largely due to their unpleasant smell and the lack of compelling applications[2]. This changed dramatically with the discovery of multicomponent reactions that utilize the unique reactivity of the isocyanide carbon. The Passerini Reaction (1921) and, most significantly, the Ugi four-component reaction (1959) transformed isocyanides into powerful tools for combinatorial chemistry and the rapid synthesis of complex, drug-like molecules[1][2]. The discovery of the first naturally occurring isocyanide, Xanthocillin, in 1950 further spurred interest in their biological significance[1]. Today, the chemistry of aromatic isocyanides is a vibrant field, with applications in medicinal chemistry, materials science, and organometallic chemistry.

References

The Ascendance of the Unseen Benzene: A Technical Guide to Isoelectronic Analogues in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

The benzene ring, a cornerstone of organic chemistry, has long been a privileged scaffold in medicinal chemistry. Its rigid, planar structure provides an ideal framework for the spatial presentation of pharmacophoric elements. However, the lipophilic nature and metabolic liabilities of the phenyl group often present significant challenges in drug development, including poor solubility, off-target effects, and undesirable metabolic profiles. This has spurred the exploration of bioisosteric replacements that mimic the topology of benzene while offering modulated physicochemical and pharmacological properties. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of key isoelectronic analogues of benzene, offering a comprehensive resource for their strategic deployment in drug discovery and development.

A Comparative Overview of Physicochemical Properties

The substitution of carbon atoms in the benzene ring with heteroatoms dramatically alters the electronic landscape of the molecule, leading to profound changes in its physical and chemical properties. A summary of key quantitative data for benzene and its isoelectronic analogues is presented in Table 1.

Table 1: Comparative Physicochemical Properties of Benzene and its Isoelectronic Analogues

| Property | Benzene (C₆H₆) | Borazine (B₃N₃H₆) | Pyridine (C₅H₅N) | Phosphabenzene (C₅H₅P) | Arsole (C₄H₅As) | Silabenzene (C₅H₆Si) |

| Molecular Weight ( g/mol ) | 78.11 | 80.50 | 79.10 | 96.07 | 128.00 | 94.19 |

| Boiling Point (°C) | 80.1 | 55[1] | 115.2[2] | 93 | N/A (unstable) | N/A (transient) |

| Melting Point (°C) | 5.5 | -58[1] | -41.6[2] | N/A | N/A (unstable) | N/A (transient) |

| Dipole Moment (Debye) | 0 | 0[3] | 2.19[4] | 1.51 | ~1.1 | ~1.4 |

| Bond Lengths (Å) | C-C: 1.39[5] | B-N: 1.43-1.44[1][6][7][8] | C-C: 1.39, C-N: 1.34[4][9] | C-P: 1.73, C-C: 1.38-1.41[1] | As-C: ~1.85 | Si-C: ~1.72-1.77 |

| Bond Angles (°) | 120[5] | at B: 117.1, at N: 122.9[6][10] | 116.7-124[4][9] | at P: 101.1, at C: 123.7-124.4[1] | at As: ~91 | at Si: ~110 |

| Aromaticity (NICS(1)zz, ppm) | -29.9 to -31.0 | -17.3 | -24.5 | -18.9 | Low | Moderate |

| Resonance Energy (kJ/mol) | 150[2] | ~84 | 117[2] | High | Moderate | Moderate |

Note: Data for arsole and silabenzene are primarily from theoretical studies due to their instability.

Synthetic Methodologies and Experimental Protocols

The successful integration of benzene analogues into drug candidates hinges on the availability of robust and scalable synthetic routes. This section details established experimental protocols for the synthesis of key isoelectronic analogues.

Borazine ("Inorganic Benzene")

Borazine is a polar inorganic compound that is isoelectronic and isostructural with benzene.[11] However, it is significantly more reactive than its carbonaceous counterpart.[11]

Method: Reaction of Diborane with Ammonia

This is a classic method for the preparation of borazine.

-

Reaction: 3 B₂H₆ + 6 NH₃ → 2 B₃N₃H₆ + 12 H₂

-

Experimental Protocol:

-

A 1:2 molar ratio of diborane (B₂H₆) and ammonia (NH₃) is introduced into a sealed reaction vessel.

-

The vessel is heated to a temperature range of 250-300°C.

-

The gaseous product mixture is passed through a series of cold traps to condense the borazine, which has a boiling point of 55°C.[1]

-

Purification is achieved through vacuum fractionation to separate borazine from unreacted starting materials and byproducts.

-

Method: Reduction of B-Trichloroborazine

A two-step laboratory synthesis that avoids the direct handling of diborane gas.

-

Step 1: Synthesis of B-Trichloroborazine

-

Step 2: Reduction to Borazine

Pyridine

Pyridine is a basic heterocyclic organic compound that is structurally related to benzene, with one methine group replaced by a nitrogen atom.[2][8]

Method: Hantzsch Pyridine Synthesis

A multi-component reaction that is widely used for the synthesis of substituted pyridines and dihydropyridines.[11]

-

Reaction: A β-keto ester, an aldehyde, and a nitrogen donor (e.g., ammonia or ammonium acetate) are condensed, followed by an oxidation step.

-

Experimental Protocol:

-

A mixture of a β-keto ester (e.g., ethyl acetoacetate, 2 equivalents), an aldehyde (e.g., formaldehyde, 1 equivalent), and a nitrogen donor (e.g., ammonium acetate, 1 equivalent) is prepared.[2]

-

The reaction can be carried out in a suitable solvent, such as ethanol, or under solvent-free conditions.

-

The initial product is a dihydropyridine, which is then oxidized to the corresponding pyridine.[11] Common oxidizing agents include ferric chloride, manganese dioxide, or potassium permanganate.[11]

-

The final pyridine product is isolated and purified by standard techniques such as crystallization or chromatography.

-

Phosphabenzene (Phosphinine)

Phosphabenzene is a heavier analogue of pyridine and is a planar, aromatic compound.[13]

Method: From a Stannabenzene Precursor

This method involves the replacement of a tin atom in a heterocyclic ring with phosphorus.

-

Reaction: 1,4-dihydro-1,1-dibutylstannabenzene + PBr₃ → Phosphabenzene

-

Experimental Protocol:

-

1,4-dihydro-1,1-dibutylstannabenzene is treated with phosphorus tribromide (PBr₃).[14]

-

This initially forms the hydrobromide salt of phosphinine.[14]

-

Addition of a base neutralizes the salt to yield the free phosphabenzene.[14]

-

Phosphabenzene is an air-sensitive liquid and should be handled under an inert atmosphere.[14]

-

Arsole

Arsole is the arsenic analogue of pyrrole and is only moderately aromatic and non-planar.[15] The parent compound is unstable, but substituted derivatives are accessible.[15]

Method: Synthesis of Pentaphenylarsole

A common method for the synthesis of a stable arsole derivative.

-

Reaction: 1,4-dilithio-1,2,3,4-tetraphenylbutadiene + C₆H₅AsCl₂ → Pentaphenylarsole

-

Experimental Protocol:

-

1,4-dilithio-1,2,3,4-tetraphenylbutadiene is reacted with phenylarsenous dichloride (C₆H₅AsCl₂) in an ethereal solvent.[15]

-

The reaction mixture is typically stirred at room temperature under an inert atmosphere.

-

The resulting pentaphenylarsole is a crystalline solid that can be isolated by filtration and purified by recrystallization.[15]

-

Silabenzene

Silabenzene is a transient and highly reactive species. Kinetically stabilized silabenzenes have been synthesized by introducing bulky substituents.

Method: Synthesis of a Kinetically Stabilized Silabenzene

This approach utilizes a sterically demanding substituent to prevent dimerization.

-

Experimental Protocol:

-

A precursor halosilane bearing a bulky substituent (e.g., 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl) is synthesized.

-

Dehydrohalogenation of the halosilane is achieved by treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).

-

The reaction is carried out at low temperatures in an inert solvent.

-

The resulting stable silabenzene is isolated and characterized under strictly anhydrous and anaerobic conditions.

-

Applications in Drug Design and Development

The strategic replacement of a phenyl ring with an isoelectronic analogue can profoundly impact the pharmacological profile of a drug candidate.

Pyridine: A Prevalent Scaffold in Modern Pharmaceuticals

The pyridine ring is a common motif in a vast array of approved drugs, where the nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility.

Table 2: Examples of Pyridine-Containing Drugs and their Mechanisms of Action

| Drug | Therapeutic Area | Mechanism of Action |

| Isoniazid | Antitubercular | Inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. |

| Omeprazole | Antiulcer | Proton pump inhibitor that suppresses gastric acid secretion.[16] |

| Imatinib | Anticancer | Inhibits multiple tyrosine kinases, including BCR-Abl, c-KIT, and PDGF-R.[16] |

| Amlodipine | Antihypertensive | Calcium channel blocker that relaxes vascular smooth muscle.[16] |

| Atazanavir | Antiviral (HIV) | Protease inhibitor that prevents the cleavage of viral polyproteins.[16][17] |

The incorporation of a pyridine ring can significantly enhance the potency and pharmacokinetic properties of a drug molecule. For instance, the replacement of a phenyl ring with a pyridine ring in a series of Cdc7 kinase inhibitors resulted in a more than 500-fold improvement in biological potency.[16]

Sila-Substitution: A Strategy for Modulating Drug Properties

The replacement of a carbon atom with a silicon atom (sila-substitution) in a drug molecule can lead to significant improvements in its therapeutic profile. Silicon is more electropositive than carbon and forms longer bonds, which can fine-tune the electronic and steric properties of a molecule.[18] This can lead to enhanced potency, improved metabolic stability, and reduced toxicity.[18]

A notable example is the sila-substitution of indomethacin, an anti-inflammatory and anti-cancer agent. The silicon-containing analogue demonstrated enhanced efficacy against pancreatic cancer cells in vitro and significantly lower toxicity compared to the parent carbon-based drug.[19]

Emerging Analogues in Medicinal Chemistry

While the applications of borazine, phosphabenzene, and arsole in drug development are less established, they represent a promising frontier in medicinal chemistry. The unique electronic properties of the B-N bond in borazine could be exploited to create novel pharmacophores with distinct target interactions. The larger size and different electronic nature of phosphorus and arsenic in phosphabenzene and arsoles, respectively, offer opportunities to explore new chemical space and develop novel therapeutic agents.

Conclusion and Future Outlook

Isoelectronic analogues of benzene offer a rich palette of chemical diversity for medicinal chemists to address the multifaceted challenges of drug discovery. From the well-established utility of the pyridine scaffold to the emerging potential of sila-substituted compounds, these benzene mimics provide powerful tools to modulate the physicochemical and pharmacological properties of drug candidates. While the practical application of some of the heavier analogues remains in its infancy, continued research into their synthesis, properties, and biological activity is poised to unlock new therapeutic opportunities. The in-depth understanding of these unique heterocyclic systems, as outlined in this guide, will be instrumental in the rational design of the next generation of innovative medicines.

References

- 1. (PDF) Molecular structure of phosphabenzene: Analysis combining electron diffraction and microwave data (1974) | T. C. Wong | 50 Citations [scispace.com]

- 2. EP1036796A1 - Method for producing phosphabenzene compounds - Google Patents [patents.google.com]

- 3. The Laplacian of electron density versus NICSzz scan: measuring magnetic aromaticity among molecules with different atom types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Silabenzene - Wikipedia [en.wikipedia.org]

- 7. Recent progress in the chemistry of heavy aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Properties of an Overcrowded Silabenzene Stable at Ambient Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. Phospholenes from Phosphabenzenes by Selective Ring Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphorine - Wikipedia [en.wikipedia.org]

- 14. Nucleus-independent chemical shifts (NICS): distance dependence and revised criteria for aromaticity and antiaromaticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Arsole - Wikipedia [en.wikipedia.org]

- 16. Aromatic ring current - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Silicon medicines may be effective in humans – UW–Madison News [news.wisc.edu]

Methodological & Application

Application Notes: Chiral (1-Isocyanoethyl)benzene in Enantioselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral (1-isocyanoethyl)benzene, also known as chiral α-methylbenzyl isocyanide, is a valuable building block in enantioselective synthesis. Its rigid chiral backbone allows for effective stereochemical control in various transformations, particularly in multicomponent reactions (MCRs). This document provides an overview of its application, focusing on diastereoselective Ugi and Passerini reactions, and includes detailed experimental protocols. The use of enantiopure this compound as a chiral auxiliary enables the synthesis of complex molecules with a high degree of stereocontrol, which is of significant interest in medicinal chemistry and drug discovery for the preparation of peptidomimetics and other biologically active compounds.

Key Applications in Enantioselective Synthesis

The primary application of chiral this compound lies in its ability to induce diastereoselectivity in multicomponent reactions. The stereocenter adjacent to the isocyano group influences the spatial arrangement of the transition state, leading to the preferential formation of one diastereomer over the other.

Diastereoselective Ugi Reaction

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. When a chiral isocyanide such as (R)- or (S)-(1-isocyanoethyl)benzene is employed, the reaction can proceed with high diastereoselectivity, yielding peptidomimetic structures with controlled stereochemistry. The reaction is favored in polar protic solvents like methanol or ethanol.

A key step in the Ugi reaction is the nucleophilic attack of the isocyanide on the imine formed from the amine and aldehyde. The chiral environment of this compound directs this attack, influencing the stereochemistry of the newly formed stereocenter.

Diastereoselective Passerini Reaction

The Passerini three-component reaction (Passerini-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce α-acyloxy amides.[1] Similar to the Ugi reaction, the use of chiral this compound can impart diastereoselectivity. The Passerini reaction is typically carried out in aprotic solvents at high concentrations of reactants.[1] The proposed mechanism often involves a concerted, trimolecular reaction where the chiral isocyanide influences the facial selectivity of the attack on the carbonyl component.[1]

Data Presentation

Table 1: Diastereoselective Synthesis of β-Lactam Peptidomimetics via Ugi Reaction with a Chiral Isocyanide

| Entry | Aldehyde (R'CHO) | Carboxylic Acid | Isocyanide | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzaldehyde | N-Boc-L-Aspartic acid α-methyl ester | Chiral Nβ-Fmoc amino alkyl isonitrile | 78 | >99:1 |

| 2 | 4-Nitrobenzaldehyde | N-Boc-L-Aspartic acid α-methyl ester | Chiral Nβ-Fmoc amino alkyl isonitrile | 75 | 98:2 |

| 3 | 2-Naphthaldehyde | N-Boc-L-Aspartic acid α-methyl ester | Chiral Nβ-Fmoc amino alkyl isonitrile | 72 | 95:5 |

| 4 | Isobutyraldehyde | N-Boc-L-Aspartic acid α-methyl ester | Chiral Nβ-Fmoc amino alkyl isonitrile | 65 | 90:10 |

Data is illustrative of diastereoselective Ugi reactions with chiral isocyanides.

Experimental Protocols

The following are generalized protocols for performing diastereoselective Ugi and Passerini reactions using a chiral isocyanide like this compound.

General Protocol for Diastereoselective Ugi Four-Component Reaction

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Amine (1.0 mmol, 1.0 equiv)

-

Carboxylic acid (1.0 mmol, 1.0 equiv)

-

Chiral (R)- or (S)-(1-isocyanoethyl)benzene (1.0 mmol, 1.0 equiv)

-

Methanol (5 mL)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).

-

Dissolve the components in methanol (5 mL).

-

Add the chiral this compound (1.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the diastereomeric products.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

General Protocol for Diastereoselective Passerini Three-Component Reaction

Materials:

-

Aldehyde or Ketone (1.0 mmol, 1.0 equiv)

-

Carboxylic acid (1.0 mmol, 1.0 equiv)

-

Chiral (R)- or (S)-(1-isocyanoethyl)benzene (1.0 mmol, 1.0 equiv)

-

Dichloromethane (2 mL)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde or ketone (1.0 mmol) and the carboxylic acid (1.0 mmol).

-

Dissolve the reactants in dichloromethane (2 mL).

-

Add the chiral this compound (1.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 48-72 hours. High concentrations of reactants are often beneficial.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to separate the diastereomers.

-

Analyze the diastereomeric ratio of the purified products using ¹H NMR or chiral HPLC.

Mandatory Visualizations

Logical Workflow for Diastereoselective Ugi Reaction

Caption: Workflow of the diastereoselective Ugi reaction.

Signaling Pathway for Passerini Reaction Stereocontrol

References

Application Notes and Protocols for (1-Isocyanoethyl)benzene in Ugi Four-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of (1-Isocyanoethyl)benzene as a key reactant in the Ugi four-component reaction (U-4CR). This versatile one-pot reaction is a cornerstone in combinatorial chemistry and drug discovery, enabling the rapid synthesis of diverse α-acylamino amide scaffolds. The use of this compound, a chiral isocyanide, introduces a valuable stereocenter and an aromatic moiety, offering a pathway to a wide array of peptidomimetics and complex heterocyclic compounds with potential therapeutic applications.

Introduction to the Ugi Four-Component Reaction

The Ugi four-component reaction is a powerful multicomponent reaction (MCR) that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to produce an α-acylamino amide.[1][2] This reaction is celebrated for its high atom economy, operational simplicity, and the ability to generate molecular diversity from readily available starting materials.[3][4] The products of the Ugi reaction often serve as scaffolds for the development of novel pharmaceuticals.[5]

The general mechanism proceeds through the initial formation of an imine from the aldehyde and amine. The isocyanide and the carboxylic acid then add to the protonated imine (iminium ion). This is followed by an intramolecular acyl transfer, known as the Mumm rearrangement, to yield the stable α-acylamino amide product.[1] The reaction is typically exothermic and can be completed within minutes to hours at room temperature.[1]

This compound as a Reactant

This compound, also known as α-methylbenzyl isocyanide, is a valuable building block in Ugi reactions. Its key features include:

-

Chirality: As a chiral isocyanide, it allows for the synthesis of diastereomeric products, which is of significant interest in the development of stereospecific drugs.

-

Aromatic Moiety: The presence of the phenyl group provides a site for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

-

Structural Diversity: In combination with a wide variety of aldehydes, amines, and carboxylic acids, it enables the creation of large and diverse compound libraries for high-throughput screening.

Experimental Protocols

Below are detailed methodologies for performing Ugi four-component reactions using this compound. The protocols are based on established procedures for Ugi reactions and can be adapted for different substrates.[6][7][8][9][10][11]

General Protocol for Solution-Phase Ugi Reaction

This protocol describes a general procedure for the synthesis of an α-acylamino amide using this compound.

Materials:

-

Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

-

Amine (e.g., Benzylamine) (1.0 mmol)

-

Carboxylic Acid (e.g., Acetic Acid) (1.0 mmol)

-

This compound (1.0 mmol)

-

Methanol (MeOH) (5-10 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).

-

Dissolve the components in methanol (5-10 mL).

-

Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the imine.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reactions are often complete within 24-48 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified α-acylamino amide.

-

Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Protocol for Diastereoselective Ugi Reaction

When using a chiral amine or carboxylic acid in conjunction with chiral this compound, diastereoselective synthesis of the Ugi product can be achieved. The general protocol remains the same, with careful selection of chiral reactants. Analysis of the product mixture by chiral HPLC or NMR with a chiral shift reagent may be necessary to determine the diastereomeric ratio.

Data Presentation

The following table summarizes representative quantitative data for Ugi four-component reactions involving this compound with various reactants. The yields are illustrative and can vary depending on the specific substrates and reaction conditions.

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |

| Benzaldehyde | Benzylamine | Acetic Acid | This compound | Methanol | 75-95 | General Protocol |

| Isobutyraldehyde | Aniline | Benzoic Acid | This compound | Methanol | 70-90 | General Protocol |

| Cyclohexanecarboxaldehyde | Cyclohexylamine | Propionic Acid | This compound | Methanol | 80-98 | General Protocol |

| 4-Nitrobenzaldehyde | 4-Methoxyaniline | Phenylacetic Acid | This compound | Methanol | 65-85 | General Protocol |

Visualizations

Ugi Four-Component Reaction Workflow

The following diagram illustrates the general experimental workflow for the Ugi four-component reaction.

References

- 1. Ugi reaction - Wikipedia [en.wikipedia.org]

- 2. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 3. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. sciepub.com [sciepub.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for the Passerini Reaction with (1-Isocyanoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Passerini reaction is a powerful three-component reaction that provides a rapid and efficient route to α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[1] This multicomponent approach is highly valued in medicinal chemistry and drug discovery for its ability to generate molecularly diverse scaffolds in a single synthetic step.[1][2] The use of the chiral isocyanide, (1-Isocyanoethyl)benzene, introduces a stereocenter that can influence the diastereoselectivity of the reaction, making it a valuable tool for the synthesis of complex chiral molecules.[3] These application notes provide a detailed overview of the mechanism, experimental protocols, and representative data for the Passerini reaction utilizing this compound.

Mechanism of the Passerini Reaction

The mechanism of the Passerini reaction can proceed through two primary pathways, largely dependent on the solvent polarity.[1]

-

Concerted Pathway: In non-polar, aprotic solvents, the reaction is believed to follow a concerted mechanism. This pathway involves the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde, which then reacts with the isocyanide in a single, trimolecular step.[1][2]

-

Ionic Pathway: In polar solvents, the reaction tends to proceed via an ionic mechanism. This pathway is initiated by the protonation of the carbonyl group of the aldehyde by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate. Subsequent attack by the carboxylate anion and an intramolecular acyl transfer (Mumm rearrangement) yields the final α-acyloxy amide product.[1][4]

The use of a chiral isocyanide such as this compound can lead to the formation of diastereomeric products. The degree of diastereoselectivity is influenced by the specific reactants and reaction conditions employed.[3]

Visualizing the Reaction Mechanism

The following diagram illustrates the generalized ionic mechanism of the Passerini reaction.

Caption: Generalized ionic mechanism of the Passerini reaction.

Experimental Protocols

This section provides a detailed protocol for a representative Passerini reaction using this compound, an aldehyde, and a carboxylic acid.

Materials:

-

This compound (1.0 eq)

-

Aldehyde (e.g., Benzaldehyde) (1.1 eq)

-

Carboxylic acid (e.g., Acetic Acid) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.1 eq).

-

Reagent Addition: Dissolve the carboxylic acid in anhydrous dichloromethane. To this solution, add the aldehyde (1.1 eq) followed by this compound (1.0 eq).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the Passerini reaction with this compound.

Caption: Experimental workflow for the Passerini reaction.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Passerini reaction of this compound with various aldehydes and carboxylic acids. The yields and diastereomeric ratios are hypothetical but representative of typical outcomes for this reaction.

| Aldehyde | Carboxylic Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

| Benzaldehyde | Acetic Acid | DCM | 25 | 24 | 85 | 60:40 |

| 4-Nitrobenzaldehyde | Acetic Acid | DCM | 25 | 24 | 92 | 65:35 |

| Isobutyraldehyde | Acetic Acid | DCM | 25 | 36 | 78 | 55:45 |

| Benzaldehyde | Benzoic Acid | Toluene | 40 | 48 | 82 | 58:42 |

| Benzaldehyde | Trifluoroacetic Acid | DCM | 25 | 12 | 95 | 70:30 |

Applications in Drug Development

The α-acyloxy amide scaffold generated from the Passerini reaction is a prevalent motif in a wide range of biologically active molecules and natural products.[6] The ability to rapidly generate libraries of structurally diverse compounds makes this reaction particularly attractive for:

-

Lead Discovery and Optimization: High-throughput synthesis of compound libraries for screening against biological targets.

-

Natural Product Synthesis: Efficient construction of complex molecular architectures found in natural products.[6]

-